molecular formula C6H3Br4N B6314815 2,5-Dibromo-3-(dibromomethyl)pyridine CAS No. 1875108-20-5

2,5-Dibromo-3-(dibromomethyl)pyridine

Cat. No.: B6314815
CAS No.: 1875108-20-5
M. Wt: 408.71 g/mol
InChI Key: UNERJDZLGWWCLR-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(dibromomethyl)pyridine is a brominated pyridine derivative with the molecular formula C6H3Br4N and a molecular weight of 408.71 g/mol . This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a dibromomethyl group at the 3 position of the pyridine ring. It is a solid compound with significant applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(dibromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method includes the bromination of 3-(dibromomethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(dibromomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while oxidation reactions produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(dibromomethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the dibromomethyl group play a crucial role in its reactivity and biological activity. The compound can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .

Properties

IUPAC Name

2,5-dibromo-3-(dibromomethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br4N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNERJDZLGWWCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(Br)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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